(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-((R)-1-phenylethyl)hept-6-enamide
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Overview
Description
The compound “(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-(®-1-phenylethyl)hept-6-enamide” is a complex organic molecule that features a quinoline core, a cyclopropyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-(®-1-phenylethyl)hept-6-enamide” typically involves multiple steps, including the formation of the quinoline core, the introduction of the cyclopropyl and fluorophenyl groups, and the final coupling to form the hept-6-enamide structure. Common reagents used in these steps include cyclopropyl bromide, 4-fluoroaniline, and various catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound “(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-(®-1-phenylethyl)hept-6-enamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The quinoline core can be reduced to tetrahydroquinoline.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the quinoline core would yield tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the quinoline core suggests it could interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. The combination of the quinoline core and the fluorophenyl group suggests it could have activity against certain diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-(®-1-phenylethyl)hept-6-enamide” would depend on its specific biological target. The quinoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.
Fluorophenyl Compounds: Compounds with a fluorophenyl group, such as fluoxetine and fluticasone.
Uniqueness
The uniqueness of “(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-(®-1-phenylethyl)hept-6-enamide” lies in its combination of structural features, including the quinoline core, the cyclopropyl group, and the fluorophenyl group. This combination could result in unique biological activity and therapeutic potential.
Properties
Molecular Formula |
C33H33FN2O3 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-N-[(1R)-1-phenylethyl]hept-6-enamide |
InChI |
InChI=1S/C33H33FN2O3/c1-21(22-7-3-2-4-8-22)35-31(39)20-27(38)19-26(37)17-18-29-32(23-13-15-25(34)16-14-23)28-9-5-6-10-30(28)36-33(29)24-11-12-24/h2-10,13-18,21,24,26-27,37-38H,11-12,19-20H2,1H3,(H,35,39)/b18-17+/t21-,26-,27-/m1/s1 |
InChI Key |
JLGWZLJSEGANJP-VSAFNIFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](C[C@@H](/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(CC(C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O |
Origin of Product |
United States |
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